molecular formula C14H18N2O4 B1465767 3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid CAS No. 1308435-52-0

3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid

Cat. No. B1465767
CAS RN: 1308435-52-0
M. Wt: 278.3 g/mol
InChI Key: XPXWEYFXTHFZJR-UHFFFAOYSA-N
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Description

“3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1308435-52-0 . It has a molecular weight of 278.31 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-{[(4-methoxy-1-piperidinyl)carbonyl]amino}benzoic acid . The InChI code is 1S/C14H18N2O4/c1-20-12-5-7-16(8-6-12)14(19)15-11-4-2-3-10(9-11)13(17)18/h2-4,9,12H,5-8H2,1H3,(H,15,19)(H,17,18) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 278.31 .

Scientific Research Applications

Antihypertensive Activity

A series of novel compounds, including derivatives structurally related to 3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid, were synthesized and evaluated for their antihypertensive activity. The study found that compounds with certain substituents displayed optimum activity, comparable to known drugs such as cromakalim, indicating potential applications in treating hypertension (Cassidy et al., 1992).

Metabolic Studies

In a study investigating the metabolic pathways of ZJM-289, a novel nitric oxide–donating derivative of 3-n-butylphthalide, it was found that the compound was extensively metabolized in rats. The study identified several metabolites and suggested that the compound and its metabolites might have synergistic effects on the central nervous system and platelets, indicating potential therapeutic applications (Li et al., 2011).

Anti-inflammatory and Antinociceptive Properties

Research on derivatives of palmitic acid, which share a structural motif with 3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid, demonstrated significant antinociceptive (pain-relieving) effects in animal models. This suggests potential applications in developing new pain management therapies (Déciga-Campos et al., 2007).

Diuretic Properties

A study on aminobenzoic acid diuretics, which are chemically related to 3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid, showed that certain derivatives exhibited strong diuretic effects in animal models. This highlights the potential of these compounds in treating conditions that require the removal of excess body fluids (Nielsen et al., 1975).

Insulin and Glucagon Secretion

Benzoic acid derivatives, structurally related to 3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid, were investigated for their effects on insulin and glucagon secretion in sheep. The study found that certain derivatives could stimulate the secretion of these hormones, indicating potential implications for diabetes research (Mineo et al., 1995).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-12-5-7-16(8-6-12)14(19)15-11-4-2-3-10(9-11)13(17)18/h2-4,9,12H,5-8H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXWEYFXTHFZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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